Saturated vs. Unsaturated Oxime Analog: ≥10-Fold Superiority in Classical In Vivo Anti-Inflammatory and Analgesic Assays
In the foundational patent disclosing Ximoprofen, the saturated 3-hydroxyimino-cyclohexyl derivative (Example 2; Ximoprofen) was directly compared with its unsaturated 3-hydroxyimino-cyclohexen-1'-yl analogue (Example 1) across a battery of rodent pharmacology models. Ximoprofen exhibited markedly superior potency in every assay, with ED50 or ED40 values 6.7- to 10-fold lower than the unsaturated congener [1]. This same-patent, same-laboratory comparison eliminates inter-study variability and provides the highest-strength evidence available for this structural series.
| Evidence Dimension | In vivo analgesic and anti-inflammatory potency (ED50/ED40, mg/kg p.o.) |
|---|---|
| Target Compound Data | Koster analgesic ED50: 4.5 mg/kg; Antipyretic: 3 mg/kg; Carrageenin edema ED40: 0.25 mg/kg; UV erythema ED50: 2 mg/kg; Polyarthritis ED50: 0.9 mg/kg |
| Comparator Or Baseline | Unsaturated analogue (2-[4-(3'-hydroxyimino-cyclohexen-1'-yl)-phenyl]propionic acid): Koster ED50: 30-50 mg/kg; Antipyretic: 30 mg/kg; Carrageenin ED40: 2.2 mg/kg; UV erythema ED50: not evaluable; Polyarthritis ED50: not evaluable |
| Quantified Difference | 6.7-fold (analgesic), 10-fold (antipyretic), 8.8-fold (carrageenin edema); qualitative advantage in UV erythema and polyarthritis where the unsaturated analogue showed no measurable efficacy |
| Conditions | Rodent models: Koster acetic acid writhing test, yeast-induced pyrexia, carrageenin-induced paw edema, UV-induced erythema in guinea pigs, adjuvant-induced polyarthritis; all oral administration |
Why This Matters
For procurement decisions, this patent-level evidence demonstrates that saturation of the cyclohexyl ring is not a minor structural variation but a critical driver of in vivo efficacy; selecting the unsaturated analogue would result in an inferior or inactive compound across multiple disease-relevant endpoints.
- [1] Maillard J. Phenylacetic acid derivatives. US Patent 3,935,255, issued January 27, 1976. Pharmacological data table in specification. View Source
